3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-pyrrolidinyl]-5-methylisoxazole
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Description
This compound is a complex organic molecule that likely contains a benzodioxin group, a pyrrolidinyl group, and an isoxazole ring . The benzodioxin group is a type of chemical structure consisting of a benzene ring fused to a dioxin ring . The pyrrolidinyl group is a type of cyclic amine, and the isoxazole ring is a type of azole, which is a five-membered ring containing at least one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and electron ionization mass spectrometry (EIMS) . These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds have been found to exhibit moderate to weak inhibition of certain enzymes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of techniques. For example, its solubility could be determined experimentally, while its molecular weight could be calculated based on its molecular formula . Other properties, such as its density, boiling point, and vapor pressure, could be estimated using computational methods .Future Directions
Mechanism of Action
Target of Action
Similar compounds have shown moderate to weak inhibition ofcholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to their active sites, thereby inhibiting their function .
Biochemical Pathways
Given its potential inhibitory effects on cholinestrases and lipoxygenase enzymes, it may impactneurotransmission and inflammatory pathways .
Result of Action
If it does inhibit cholinestrases and lipoxygenase enzymes as suggested, it could potentially alterneural signaling and inflammatory responses .
Properties
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-2-yl]-5-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-11-9-13(17-23-11)14-3-2-6-18(14)24(19,20)12-4-5-15-16(10-12)22-8-7-21-15/h4-5,9-10,14H,2-3,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUXOQDBKOULFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2CCCN2S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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